Sulfonium, tributyl-
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Overview
Description
Sulfonium, tributyl-: is an organosulfur compound characterized by a positively charged sulfur atom bonded to three butyl groups. This compound belongs to the class of sulfonium ions, which are known for their unique chemical properties and versatility in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfonium compounds are typically synthesized through the reaction of thioethers with alkyl halides. For example, the reaction of tributyl sulfide with an alkyl halide like methyl iodide can yield tributylsulfonium iodide. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the iodide ion acts as the leaving group .
Industrial Production Methods: Industrial production of sulfonium compounds often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of more electrophilic methylating agents, such as methyl trifluoromethanesulfonate, can enhance the rate of methylation .
Chemical Reactions Analysis
Types of Reactions: Sulfonium compounds undergo various chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction of sulfonium ions can lead to the formation of thioethers.
Substitution: Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sulfonium compounds are valuable intermediates in organic synthesis. They are used as precursors for sulfur ylides, which are essential in carbon-carbon bond-forming reactions .
Biology and Medicine: Sulfonium compounds, such as S-adenosylmethionine, play crucial roles in biological methylation processes. They are involved in the biosynthesis of various biomolecules .
Industry: In the industrial sector, sulfonium compounds are used in the production of photoacid generators, which are essential in photolithography for semiconductor manufacturing .
Mechanism of Action
The mechanism of action of sulfonium compounds involves their ability to act as electrophiles due to the positively charged sulfur atom. This electrophilic nature allows them to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction .
Comparison with Similar Compounds
Sulfoxides: Sulfoxides are similar to sulfonium compounds but contain a sulfur atom bonded to an oxygen atom.
Sulfones: Sulfones have a sulfur atom bonded to two oxygen atoms.
Thioethers: Thioethers are sulfur-containing compounds with two organic substituents attached to the sulfur atom.
Uniqueness: Sulfonium compounds are unique due to their positively charged sulfur atom, which imparts distinct chemical reactivity compared to sulfoxides, sulfones, and thioethers. This positive charge makes sulfonium compounds excellent electrophiles and versatile intermediates in various chemical reactions .
Properties
CAS No. |
39895-78-8 |
---|---|
Molecular Formula |
C12H27S+ |
Molecular Weight |
203.41 g/mol |
IUPAC Name |
tributylsulfanium |
InChI |
InChI=1S/C12H27S/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3/q+1 |
InChI Key |
XDQXIEKWEFUDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[S+](CCCC)CCCC |
Origin of Product |
United States |
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